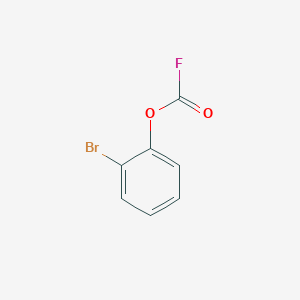
2-Bromophenyl carbonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromophenyl carbonofluoridate is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of phenyl carbonofluoridate, where a bromine atom is substituted at the second position of the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenyl carbonofluoridate typically involves the reaction of 2-bromophenol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-Bromophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromophenyl carbonofluoridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-bromophenol and carbon dioxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: 2-Bromophenol and carbon dioxide.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromophenyl carbonofluoridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is employed in the preparation of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying their functions and interactions.
Wirkmechanismus
The mechanism of action of 2-Bromophenyl carbonofluoridate involves its reactivity towards nucleophiles. The carbonofluoridate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a carbonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Phenyl carbonofluoridate: Lacks the bromine substitution, making it less reactive in certain nucleophilic substitution reactions.
2-Chlorophenyl carbonofluoridate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Fluorophenyl carbonofluoridate: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 2-Bromophenyl carbonofluoridate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
2286-70-6 |
|---|---|
Molekularformel |
C7H4BrFO2 |
Molekulargewicht |
219.01 g/mol |
IUPAC-Name |
(2-bromophenyl) carbonofluoridate |
InChI |
InChI=1S/C7H4BrFO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H |
InChI-Schlüssel |
YDUZLZWJDOSNKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(=O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


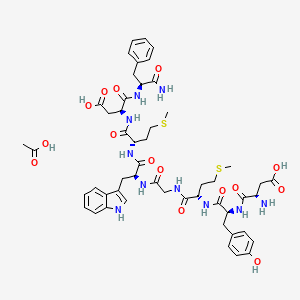
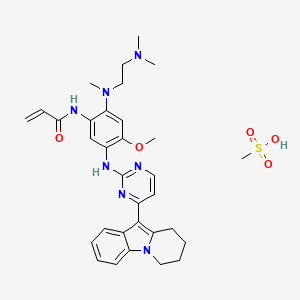


![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
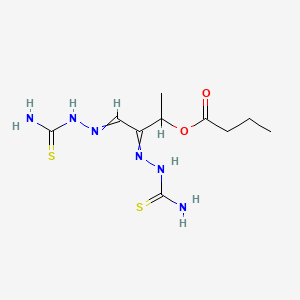

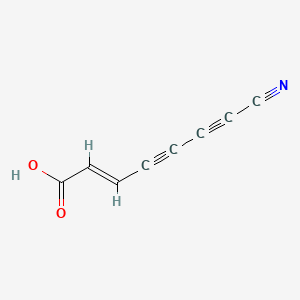
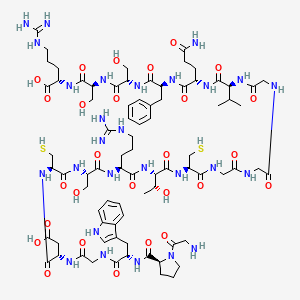
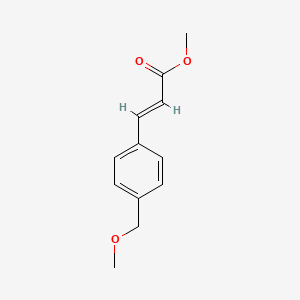
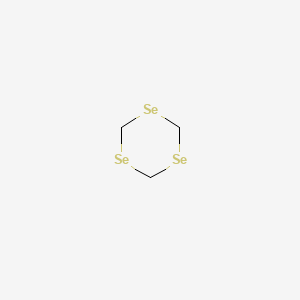
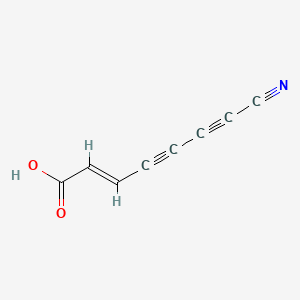
![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
